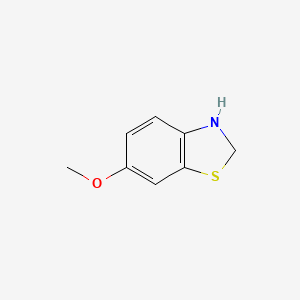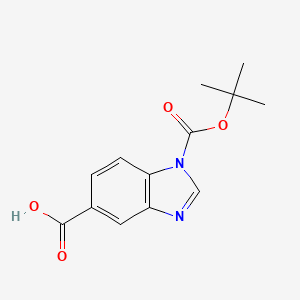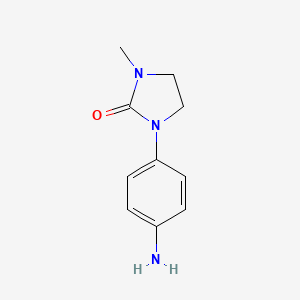
3-(Benzyloxy)-6-chloropyridazine
Descripción general
Descripción
The compound "3-(Benzyloxy)-6-chloropyridazine" is a chemical structure that is part of a broader class of heterocyclic compounds known as pyridazines. Pyridazines are characterized by a six-membered ring containing two nitrogen atoms at the 1 and 2 positions. The benzyloxy group at the 3-position and the chlorine atom at the 6-position are substituents that modify the chemical and physical properties of the pyridazine ring, potentially leading to various biological activities .
Synthesis Analysis
The synthesis of pyridazine derivatives often involves the reaction of different starting materials such as hydrazine with various ketones or aldehydes. For instance, substituted benzyloxy or phenoxy pyridazine derivatives have been synthesized and evaluated for their herbicidal activities . Another approach includes the solid-phase synthesis using polymer-bound sodium benzenesulfinate, which allows for the generation of disubstituted pyridazine derivatives . The synthesis of this compound would likely follow similar synthetic routes, with specific reagents chosen to introduce the benzyloxy and chloro substituents at the desired positions on the pyridazine ring.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal and molecular structure of certain benzyloxy-substituted pyrazoles, which are structurally related to pyridazines, have been elucidated, revealing the impact of substituents on the crystal packing and hydrogen bonding patterns . Similarly, the structure of 3,6-bis(p-chlorophenyl)pyridazine has been reported, providing insights into the arrangement of substituents around the pyridazine core .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, including intramolecular cycloadditions, as seen in the formation of xanthene from 3-chloro-6-(2-allylphenoxy) pyridazine . The reactivity of the pyridazine ring can be influenced by the nature of the substituents, which can either facilitate or hinder certain transformations. The presence of a benzyloxy group may affect the electronic distribution within the molecule, thereby influencing its reactivity in subsequent chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. Substituents like the benzyloxy and chloro groups can significantly impact these properties. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the compound's acidity, basicity, and overall stability . Additionally, the presence of halogen atoms can influence the intermolecular interactions, such as hydrogen bonding and halogen bonding, which in turn affect the compound's crystallinity and solubility .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
3-(Benzyloxy)-6-chloropyridazine derivatives have demonstrated significant potential in inhibiting corrosion of metals. For instance, a study explored the inhibitory effect of various pyridazine derivatives on the corrosion of mild steel in acidic environments. These compounds, including this compound analogs, showed promise as mixed-type inhibitors, effectively slowing down the corrosion process through both physical and chemical adsorption mechanisms. This application is pivotal in industries where metal longevity is crucial, such as in pipelines and construction (Mashuga, Olasunkanmi & Ebenso, 2017).
Herbicidal Activities
Pyridazine derivatives, including those similar to this compound, have been synthesized and evaluated for their herbicidal properties. These compounds have shown effectiveness in controlling weed growth in agricultural settings. For instance, a study synthesized novel pyridazine derivatives and assessed their herbicidal activities through various tests, finding that some compounds exhibited excellent herbicidal properties even at low doses (Xu et al., 2012).
Structural and Molecular Studies
This compound and its derivatives have been subject to structural and molecular studies to understand their properties better. These studies involve X-ray analysis, density functional theory calculations, and molecular dynamics simulations. These investigations provide insights into the molecular behavior of pyridazine derivatives and their interactions with other molecules, which is crucial for developing new materials and pharmaceuticals (Pinto et al., 1999; Sallam et al., 2021).
Antimicrobial and Antioxidant Activities
Recent research has explored the potential of pyridazine derivatives in exhibiting antimicrobial and antioxidant activities. These compounds, including those related to this compound, have been synthesized and tested against various bacterial strains, showing significant activity. Such findings indicate potential applications in developing new antimicrobial agents (Hashem et al., 2019).
Mecanismo De Acción
Target of Action
It belongs to the class of organic compounds known as aminopyridines and derivatives . These compounds are organic heterocyclic compounds containing an amino group attached to a pyridine ring .
Mode of Action
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . This suggests that 3-(Benzyloxy)-6-chloropyridazine may interact with its targets through similar mechanisms.
Biochemical Pathways
The emergence of metabolic pathways allowed primitive organisms to become increasingly less dependent on exogenous sources of organic compounds . Comparative analyses of genes and genomes from organisms belonging to Archaea, Bacteria, and Eukarya reveal that, during evolution, different forces and molecular mechanisms might have driven the shaping of genomes and the emergence of new metabolic abilities .
Result of Action
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . This suggests that this compound may induce similar molecular and cellular changes.
Action Environment
The suzuki–miyaura (sm) coupling reaction, which is relevant to the synthesis of such compounds, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This suggests that the action, efficacy, and stability of this compound may be influenced by the chemical environment and the presence of certain catalysts.
Análisis Bioquímico
Biochemical Properties
3-(Benzyloxy)-6-chloropyridazine plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative and reductive processes, such as cytochrome P450 enzymes . These interactions often involve the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structural conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These changes in gene expression can subsequently impact cellular metabolism, including the regulation of metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For example, it may act as a competitive inhibitor by occupying the enzyme’s active site, preventing the binding of the natural substrate . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, this compound may undergo chemical degradation over time, leading to the formation of metabolites with different biochemical properties . These metabolites can have varying effects on cellular processes, including alterations in enzyme activity, gene expression, and cellular metabolism . Understanding the temporal effects of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, such as enhancing cell proliferation and differentiation . Higher doses may lead to toxic or adverse effects, including cell death and tissue damage . These threshold effects are crucial for determining the optimal dosage of this compound for therapeutic applications and minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can influence the overall metabolic activity of cells, including the regulation of energy production and biosynthetic processes . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . The compound can be transported across cell membranes through various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . For example, this compound may be transported into the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy production . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy production . Understanding the subcellular localization of this compound is essential for elucidating its biochemical properties and potential therapeutic applications.
Propiedades
IUPAC Name |
3-chloro-6-phenylmethoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-7-11(14-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAUAJNDSLLHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626343 | |
| Record name | 3-(Benzyloxy)-6-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91063-19-3 | |
| Record name | 3-(Benzyloxy)-6-chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














